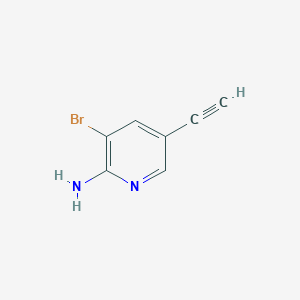
3-Bromo-5-ethynylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethynylpyridin-2-amine is a chemical compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynylpyridin-2-amine typically involves the bromination of 5-ethynylpyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper iodide, and bases like triethylamine. The reactions are often performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
3-Bromo-5-ethynylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-ethynylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the bromine atom can form halogen bonds with electron-rich sites, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of an ethynyl group.
2-Amino-5-bromopyridine: Lacks the ethynyl group, making it less versatile in coupling reactions.
Uniqueness
3-Bromo-5-ethynylpyridin-2-amine is unique due to the presence of both the bromine and ethynyl groups. This combination allows for diverse chemical modifications and applications. The ethynyl group provides a site for further functionalization through coupling reactions, while the bromine atom enables substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H5BrN2 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
3-bromo-5-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5BrN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10) |
Clé InChI |
SWZDLLGQDVURIF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(N=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















